(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Description
The compound (5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with a sulfanylidene group and a substituted benzylidene moiety. Its structure features an E-configuration at the C5 position, a 3,4,5-trimethoxyphenyl substituent, and a hydrogen atom at the N3 position (Fig. 1).
Properties
IUPAC Name |
(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c1-16-8-4-7(5-9(17-2)11(8)18-3)6-10-12(15)14-13(19)20-10/h4-6H,1-3H3,(H,14,15,19)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAAFVBEJDBJAC-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362599 | |
| Record name | (5E)-2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49581-16-0 | |
| Record name | NSC142513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5E)-2-Sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5E)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a sulfanylidene group and a trimethoxyphenyl moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C13H13N1O3S1
- Molecular Weight : 273.31 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activities of this compound have been investigated through various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 16 µg/mL |
| Gram-negative bacteria | 32 µg/mL |
| Fungi | 64 µg/mL |
2. Anti-inflammatory Activity
The compound has shown promising results in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
3. Anticancer Properties
Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
In vitro Study Results :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 25 µM
- HeLa: 30 µM
- A549: 35 µM
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfanylidene group may play a crucial role in inhibiting enzymes involved in inflammatory pathways.
- Receptor Modulation : The trimethoxyphenyl moiety can interact with specific receptors, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Several structurally related compounds have been synthesized and studied, differing primarily in substituents at the N3 position, the benzylidene aromatic ring, and stereochemistry (E/Z isomerism). Key analogues include:
Key Observations :
- Benzylidene Modifications: The 3,4,5-trimethoxyphenyl group in the target compound and analogues is electron-rich, enhancing π-π stacking interactions in biological targets.
- E/Z Isomerism : The Z-isomer in may exhibit distinct spatial arrangements, affecting binding to target proteins compared to the E-configured target compound.
Physicochemical Properties
The 3,4,5-trimethoxyphenyl group contributes to low aqueous solubility due to its hydrophobic nature, a challenge also noted in combretastatin A-4 derivatives . Modifications like the ethyl group in or the cyclopentyl in may further reduce solubility, while polar substituents (e.g., hydroxyl in ) could improve it.
Stability Considerations :
Hydrogen Bonding and Interactions :
- The 4-hydroxyphenyl group in allows additional hydrogen bonding, which may enhance target affinity but reduce metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
